Dimiracetam - 126100-97-8

Dimiracetam

Catalog Number: EVT-265115
CAS Number: 126100-97-8
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimiracetam, chemically known as (2R,5R)-1-(2,6-dimethylphenyl)-3-(dimethylamino)-2-oxo-2,6-diazaspiro[4.4]nonan-1-ene-6-carboxamide, is a nootropic drug belonging to the racetam family []. Initially investigated for its potential cognitive-enhancing properties, research also explores its applications in other neurological disorders, including neuropathic pain and depression [, ].

Synthesis Analysis

Several methods for synthesizing Dimiracetam and its derivatives exist. A key approach involves reacting 2,6-dimethylaniline with ethyl 1-methyl-4-oxopiperidine-3-carboxylate, followed by cyclization and amidation reactions []. Specific details on reaction conditions, catalysts, and yields can be found in the referenced study.

Molecular Structure Analysis

Dimiracetam consists of a pyrrolidone ring fused with an imidazolidine ring, forming a dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione core []. This core structure is substituted with a 2,6-dimethylphenyl group at the 1-position, a dimethylamino group at the 3-position, and an acetamide group at the 6-position. The presence of both 2-pyrrolidinone and 4-imidazolidinone rings, alongside the restricted conformation of the acetamide side chain, is believed to contribute to its biological activity [].

Mechanism of Action

While the exact mechanism of action of Dimiracetam is not fully elucidated, research suggests it involves modulation of neurotransmitter systems. One study demonstrates that Dimiracetam, particularly its R:S 3:1 non-racemic mixture (MP-101), acts as a potent negative modulator of NMDA-induced glutamate release in rat spinal cord synaptosomes []. This modulation of glutamate release, particularly in the spinal cord, may underlie its potential analgesic effects in neuropathic pain models [, , , , , ]. Additionally, its structural similarity to Piracetam and Oxiracetam suggests potential involvement with cholinergic and GABAergic systems, which require further investigation [].

Applications
  • Neuropathic Pain: Studies demonstrate Dimiracetam's efficacy in several rodent models of neuropathic pain, including those induced by oxaliplatin, sodium monoiodoacetate, and sorafenib [, , , , , ]. Specifically, Dimiracetam, and its more potent derivative MP-101, significantly reduced hyperalgesia and allodynia in these models, suggesting its potential as a therapeutic agent for chronic pain management [, ].
  • Depression: Preliminary evidence suggests that MP-101 displays superior efficacy compared to Dimiracetam in animal models of depression []. This finding requires further investigation to understand the underlying mechanisms and potential therapeutic benefits.
Future Directions
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationship of Dimiracetam derivatives, such as MP-101 and NiK-13317, can lead to the development of more potent and selective compounds [, ].

(R)-Dimiracetam

  • Compound Description: (R)-Dimiracetam is the R-enantiomer of the racemic drug dimiracetam. [, ] It exhibits weaker activity than dimiracetam in reducing NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes. []
  • Relevance: (R)-Dimiracetam shares the same core structure with dimiracetam but differs in the spatial arrangement of its atoms around a chiral center. [, ] While both enantiomers contribute to the overall activity of the racemic mixture, dimiracetam demonstrates greater potency than (R)-Dimiracetam in several pharmacological tests. []

(S)-Dimiracetam

  • Compound Description: (S)-Dimiracetam is the S-enantiomer of the racemic drug dimiracetam. [, ] Like (R)-dimiracetam, it also shows weaker activity compared to the parent compound in reducing NMDA-induced [3H]D-aspartate release. []
  • Relevance: (S)-Dimiracetam possesses the same core structure as dimiracetam but differs in the three-dimensional arrangement of its atoms around a chiral center. [, ] The (S)-enantiomer exhibits reduced potency compared to dimiracetam in several preclinical tests. []

MP-101

  • Compound Description: MP-101 is a non-racemic mixture of (R)-dimiracetam and (S)-dimiracetam in a 3:1 ratio. [, ] This specific enantiomeric mixture demonstrates significantly increased potency compared to both dimiracetam and the individual enantiomers, particularly in reducing NMDA-induced [3H]D-aspartate release. [] MP-101 exhibits an improved anti-neuropathic profile compared to dimiracetam in a chronic oxaliplatin-induced neuropathic pain model. [] Additionally, MP-101 shows superior performance in animal models of cognition and depression compared to dimiracetam. []
  • Relevance: MP-101 utilizes the same building blocks as dimiracetam, the (R)- and (S)-enantiomers, but in a specific non-racemic ratio. [, ] This unique composition confers MP-101 with superior potency and efficacy compared to dimiracetam across a range of preclinical models, suggesting enhanced therapeutic potential. []

Piracetam

  • Compound Description: Piracetam is the prototypical nootropic drug and serves as a structural basis for developing other cognition-enhancing drugs. [, ] Its core structure, 2-pyrrolidinone, is incorporated into the design of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers that includes dimiracetam. []

Oxiracetam

  • Compound Description: Oxiracetam is another nootropic drug in the racetam family known for its cognition-enhancing properties. [, ] Similar to piracetam, its core structure is found within the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione class of compounds, to which dimiracetam belongs. []
  • Relevance: Both dimiracetam and oxiracetam belong to the racetam family and share structural similarities. [, ] They are both dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives, featuring both the 2-pyrrolidinone and 4-imidazolidinone nuclei deemed essential for cognition enhancement. [] Dimiracetam displays a considerable potency advantage over oxiracetam in preclinical studies. []

NiK-13317

  • Compound Description: NiK-13317 represents a novel derivative of dimiracetam developed specifically for treating neuropathic pain. [] The structure of NiK-13317 is based on the dimiracetam scaffold with modifications aimed at enhancing its therapeutic properties. []
  • Relevance: NiK-13317 is a direct derivative of dimiracetam, sharing its core structure while incorporating specific chemical modifications. [] This highlights the potential of modifying the dimiracetam scaffold to develop compounds with improved therapeutic profiles for specific indications like neuropathic pain. []

Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives:

  • Compound Description: This group comprises various synthesized compounds designed to explore the structure-activity relationships of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones as cognition enhancers. [] These derivatives vary in their substituents attached to the core structure, allowing for the investigation of how structural changes influence biological activity. []
  • Relevance: Dimiracetam itself belongs to the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione chemical class. [] Studying other derivatives within this class provides valuable insights into the structural features responsible for dimiracetam's potent cognition-enhancing effects. []

Properties

CAS Number

126100-97-8

Product Name

Dimiracetam

IUPAC Name

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)

InChI Key

XTXXOHPHLNROBN-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1NC(=O)C2

Solubility

Soluble in DMSO

Synonyms

NT-11624; BND-11624; ISF-4185; NT11624; BND11624; ISF4185; NT 11624; BND 11624; ISF 4185

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.